molecular formula C21H25N3O2 B4390757 N-(3-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE

N-(3-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE

Cat. No.: B4390757
M. Wt: 351.4 g/mol
InChI Key: DXNANUYBFIVETF-UHFFFAOYSA-N
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Description

N-(3-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE is a complex organic compound that features a benzodiazole core linked to a methylphenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with formic acid under reflux conditions.

    Attachment of the Methylphenoxypropyl Group: This step involves the reaction of the benzodiazole intermediate with 3-(2-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    Formylation: The final step is the formylation of the amine group using formic acid or a formylating agent like formamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole core.

    Reduction: Reduced forms of the benzodiazole or methylphenoxy groups.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

N-(3-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism of action of N-(3-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The methylphenoxypropyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}PROPYL)FORMAMIDE
  • N-(3-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZOTHIAZOL-2-YL}PROPYL)FORMAMIDE

Uniqueness

N-(3-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE is unique due to its specific combination of a benzodiazole core and a methylphenoxypropyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[3-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]propyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-17-8-2-5-11-20(17)26-15-7-14-24-19-10-4-3-9-18(19)23-21(24)12-6-13-22-16-25/h2-5,8-11,16H,6-7,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNANUYBFIVETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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